1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one
Description
1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one is a halogenated aryl ketone featuring a propan-1-one backbone substituted with a bromomethyl group at the para position and a fluorine atom at the meta position of the phenyl ring. The bromomethyl group enhances electrophilicity, making it reactive in nucleophilic substitutions, while the fluorine atom modulates electronic properties and metabolic stability .
Properties
Molecular Formula |
C10H10BrFO |
|---|---|
Molecular Weight |
245.09 g/mol |
IUPAC Name |
1-[4-(bromomethyl)-3-fluorophenyl]propan-1-one |
InChI |
InChI=1S/C10H10BrFO/c1-2-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,6H2,1H3 |
InChI Key |
ZUCYVWRHICPLKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)CBr)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one typically involves the bromination of 3-fluorotoluene followed by a Friedel-Crafts acylation reaction. The general steps are as follows:
Bromination: 3-Fluorotoluene is treated with bromine in the presence of a radical initiator such as AIBN (azobisisobutyronitrile) to introduce the bromomethyl group at the 4-position.
Friedel-Crafts Acylation: The brominated intermediate is then subjected to Friedel-Crafts acylation using propanoyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3) to yield 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or ethanol.
Oxidation: Performed in aqueous or mixed solvent systems under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Produces 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-ol.
Oxidation: Results in 1-(4-(Bromomethyl)-3-fluorophenyl)propanoic acid.
Scientific Research Applications
1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Aryl Propanones
(a) 1-(3-Bromo-4-fluorophenyl)propan-1-one
- Structure : Bromine at position 3, fluorine at position 3.
- Properties : CAS 202865-82-5; molar mass 245.09 g/mol (calculated).
- Safety : Requires precautions for inhalation risks, as indicated in safety data sheets (SDS) .
- Key Difference : Substitution pattern (3-Br vs. 4-Br) alters steric and electronic effects, influencing reactivity in cross-coupling reactions.
(b) 1-(4-Bromophenyl)propan-1-one
- Structure : Bromine at position 4; lacks fluorine.
- Reactivity : Used in coupling reactions with yields up to 67% .
(c) 1-(3-Fluorophenyl)propan-1-one
Bromomethyl-Substituted Derivatives
(a) 1-(3-(Bromomethyl)-5-fluorophenyl)propan-1-one
- Structure : Bromomethyl at position 3, fluorine at position 4.
- Properties : Molar mass 245.09 g/mol; density 1.43 g/cm³; boiling point 303.2°C (predicted) .
- Key Difference : Bromomethyl position affects steric hindrance, altering reaction pathways in nucleophilic substitutions.
(b) 1-(4-(Bromomethyl)phenyl)ethan-1-one
Physical Properties
*Estimated based on analogs.
Biological Activity
1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one is an organic compound classified as an aryl ketone. Its structure features a propanone backbone with a bromomethyl and a fluorophenyl group, which may influence its biological activities. Despite limited direct studies on this specific compound, related compounds have shown various pharmacological effects, warranting further exploration of its potential biological activity.
Structural Characteristics
The molecular formula for 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one is C10H10BrF, with a molecular weight of approximately 235.09 g/mol. The presence of halogen substituents, specifically bromine and fluorine, may enhance the compound's lipophilicity and reactivity, potentially leading to significant interactions with biological targets.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one | Bromomethyl and fluorine substitutions | Potential for diverse biological activity |
| 1-(4-Bromo-2-fluorophenyl)propan-1-one | Bromine and fluorine substitutions | High lipophilicity; potential drug candidate |
| 3-(4-Bromophenyl)-1-(4-chloro-3-fluorophenyl)propan-1-one | Multiple halogen substitutions | May exhibit various pharmacological effects |
Biological Activity Overview
While specific biological activities for 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one have not been extensively documented, compounds with similar structures often exhibit significant pharmacological properties:
- Antimicrobial Activity : Compounds with halogenated phenyl groups frequently show antimicrobial properties. The introduction of bromine and fluorine can enhance the ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Anticancer Properties : Many aryl ketones have been investigated for their anticancer potential. The structural characteristics of 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one suggest it could interact with cancer cell pathways, although specific studies are required to confirm this activity.
Case Studies and Research Findings
Research on similar compounds has provided insights into the potential biological activity of 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one:
- Antimicrobial Studies : A study on related compounds indicated that halogenated derivatives exhibited significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a compound similar in structure demonstrated an MIC (Minimum Inhibitory Concentration) of 0.8 μg/mL against C. albicans .
- Anticancer Activity : In vitro studies on structurally related aryl ketones revealed cytotoxic effects on cancer cell lines, with some derivatives showing IC50 values in low micromolar ranges . These findings suggest that further investigation into the cytotoxicity of 1-(4-(Bromomethyl)-3-fluorophenyl)propan-1-one could yield promising results.
The proposed mechanism of action for similar compounds includes:
- Enzyme Inhibition : Many halogenated compounds act as enzyme inhibitors by binding to active sites or altering enzyme conformation.
- Cell Membrane Disruption : The lipophilic nature of such compounds may allow them to integrate into microbial membranes, leading to increased permeability and eventual cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
